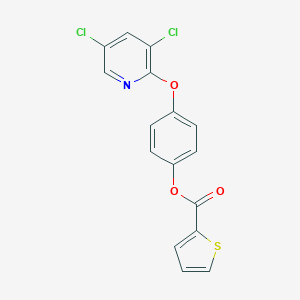
N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound that has shown potential as a pharmacological agent. This compound is commonly referred to as TMB-6 and has been the subject of several scientific studies due to its unique chemical structure and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of TMB-6 is not yet fully understood. However, it is believed that TMB-6 exerts its pharmacological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes play key roles in the development and progression of various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
TMB-6 has been shown to exhibit several biochemical and physiological effects. One study found that TMB-6 inhibited the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in the development of inflammation. Another study found that TMB-6 inhibited the activity of MMPs, enzymes that play a key role in the breakdown of extracellular matrix proteins, which are involved in the development and progression of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
TMB-6 has several advantages as a pharmacological agent for lab experiments. It is relatively easy to synthesize and purify, and it has shown potent pharmacological effects in several in vitro and in vivo studies. However, there are also some limitations to using TMB-6 in lab experiments. For example, its mechanism of action is not yet fully understood, and its pharmacokinetic properties have not been fully characterized.
Zukünftige Richtungen
There are several future directions for research on TMB-6. One area of research could focus on further elucidating its mechanism of action, which could provide insight into its potential therapeutic applications. Another area of research could focus on optimizing its pharmacokinetic properties, which could improve its efficacy as a pharmacological agent. Additionally, future studies could investigate the potential of TMB-6 as a therapeutic agent in other disease models, such as neurodegenerative diseases or cardiovascular diseases.
Synthesemethoden
The synthesis of TMB-6 involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with thiophen-2-ylmethanamine in the presence of a suitable base. The resulting product is then purified through various methods, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
TMB-6 has been the subject of several scientific studies due to its potential as a pharmacological agent. One study found that TMB-6 exhibited potent inhibitory effects on the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Another study found that TMB-6 displayed potent anti-inflammatory effects in a mouse model of acute lung injury.
Eigenschaften
Molekularformel |
C13H13NO4S2 |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C13H13NO4S2/c15-20(16,14-9-10-2-1-7-19-10)11-3-4-12-13(8-11)18-6-5-17-12/h1-4,7-8,14H,5-6,9H2 |
InChI-Schlüssel |
FUGMGZXRJUYAFP-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=CS3 |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(3-Chloro-benzoylamino)-phenyl]-nicotinamide](/img/structure/B246289.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246290.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B246291.png)
![5-bromo-N-[3-chloro-4-(2-furoylamino)phenyl]-2-furamide](/img/structure/B246292.png)
![N-{2-chloro-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B246293.png)
![4-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246295.png)

![4-[(3,5-Dichloro-2-pyridyl)oxy]phenyl 2-furoate](/img/structure/B246301.png)
![3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one](/img/structure/B246303.png)
![N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B246305.png)

![Benzoic acid 4-[(pyridine-3-carbonyl)-hydrazonomethyl]-phenyl ester](/img/structure/B246310.png)

